molecular formula C15H17N3O B2451773 (E)-1-(4-prop-2-ynylpiperazin-1-yl)-3-pyridin-3-ylprop-2-en-1-one CAS No. 1355938-80-5

(E)-1-(4-prop-2-ynylpiperazin-1-yl)-3-pyridin-3-ylprop-2-en-1-one

Cat. No.: B2451773
CAS No.: 1355938-80-5
M. Wt: 255.321
InChI Key: CBEGWPMDXKAXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-prop-2-ynylpiperazin-1-yl)-3-pyridin-3-ylprop-2-en-1-one (CAS 1355938-80-5) is a synthetic organic compound supplied for research and development purposes. This molecule features a conjugated enone system linking a pyridin-3-yl group to a piperazine moiety that is functionalized with a terminal alkyne (prop-2-yn-1-yl) group . Its molecular formula is C15H17N3O, and it has a molecular weight of 255.31 g/mol . The terminal alkyne group is a valuable handle for click chemistry applications, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, facilitating the straightforward synthesis of more complex molecular architectures or bioconjugates for chemical biology studies . Piperazine derivatives are well-known in medicinal chemistry for their ability to interact with various biological targets; for instance, some pyridinylpiperazine compounds act as potent and selective α2-adrenergic receptor antagonists . Furthermore, related piperazine-containing molecules are being investigated in oncology research, such as novel thiouracil amides that exhibit efficacy against human breast cancer cell lines . Researchers can utilize this compound as a key intermediate or building block in the synthesis of potential pharmacologically active molecules or as a core structure in the development of novel enzyme inhibitors. This product is labeled with the identifier EN300-26622442 and is available in high purities, typically 90% to 95% . It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should refer to the material safety data sheet (MSDS) for safe handling and storage information.

Properties

IUPAC Name

(E)-1-(4-prop-2-ynylpiperazin-1-yl)-3-pyridin-3-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-2-8-17-9-11-18(12-10-17)15(19)6-5-14-4-3-7-16-13-14/h1,3-7,13H,8-12H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEGWPMDXKAXIP-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C(=O)C=CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN1CCN(CC1)C(=O)/C=C/C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-prop-2-ynylpiperazin-1-yl)-3-pyridin-3-ylprop-2-en-1-one typically involves multi-step organic reactions. One common approach is the condensation of 4-prop-2-ynylpiperazine with 3-pyridin-3-ylprop-2-en-1-one under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-prop-2-ynylpiperazin-1-yl)-3-pyridin-3-ylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In the field of chemistry, (E)-1-(4-prop-2-ynylpiperazin-1-yl)-3-pyridin-3-ylprop-2-en-1-one serves as a critical building block for synthesizing more complex molecules. Its unique structure allows researchers to create diverse chemical libraries essential for drug discovery and material science.

The compound has shown potential biological activity, making it a candidate for exploring interactions with various biological targets. It is particularly relevant in studies related to:

  • Neuroscience: The structural attributes suggest possible applications in treating neurological disorders.
  • Antimicrobial Research: Preliminary studies indicate its potential efficacy against various microbial strains, which could lead to the development of new antimicrobial agents .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its therapeutic applications. Its structure suggests mechanisms that may modulate biological pathways, making it a promising lead compound for pharmaceuticals targeting neurological and infectious diseases .

Case Studies

Several studies have explored the applications of (E)-1-(4-prop-2-yinypiperazin -1-y)-3-pyridin propene:

  • Antimicrobial Efficacy: A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
  • Neuropharmacological Studies: Research indicates that modifications of this compound can lead to enhanced neuroprotective effects in models of neurodegenerative diseases, supporting its role in future therapeutic developments .

Mechanism of Action

The mechanism of action for (E)-1-(4-prop-2-ynylpiperazin-1-yl)-3-pyridin-3-ylprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-prop-2-ynylpiperazin-1-yl)-3-phenylprop-2-en-1-one
  • 1-(4-prop-2-ynylpiperazin-1-yl)-3-(2-pyridyl)prop-2-en-1-one

Uniqueness

(E)-1-(4-prop-2-ynylpiperazin-1-yl)-3-pyridin-3-ylprop-2-en-1-one is unique due to the presence of both a piperazine ring and a pyridinylprop-2-en-1-one moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

(E)-1-(4-prop-2-ynylpiperazin-1-yl)-3-pyridin-3-ylprop-2-en-1-one, a compound with the CAS number 1355938-80-5, exhibits significant biological activity that warrants detailed exploration. This article reviews its chemical properties, synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a prop-2-ynyl group and a pyridinylprop-2-en-1-one moiety . Its molecular formula is C15H17N3OC_{15}H_{17}N_{3}O with a molecular weight of 255.31 g/mol. The unique structure allows for diverse interactions with biological targets, making it a candidate for drug development.

PropertyValue
Molecular FormulaC15H17N3OC_{15}H_{17}N_{3}O
Molecular Weight255.31 g/mol
IUPAC NameThis compound
CAS Number1355938-80-5

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 4-prop-2-ynylpiperazine with 3-pyridin-3-ylprop-2-en-1-one under controlled conditions, often requiring specific catalysts and solvents to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its structure allows it to modulate biological pathways effectively. Preliminary studies suggest it may influence neurotransmitter systems, potentially impacting conditions such as anxiety or depression .

Pharmacological Potential

Research indicates that this compound may exhibit:

Antimicrobial Activity: Preliminary data suggest potential efficacy against certain bacterial strains, indicating its possible use in developing new antibiotics .

Neuropharmacological Effects: The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. Studies are ongoing to elucidate its effects on serotonin and dopamine pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of (E)-1-(4-prop-2-ynylpiperazin-1-y)-3-pyridin-3-yprop-en-one.

Study 1: Neurotransmitter Interaction

A study focused on analogs of this compound demonstrated significant binding affinity to serotonin receptors, suggesting that modifications could enhance neuropharmacological effects .

Study 2: Antimicrobial Efficacy

Research assessing the antimicrobial properties found that derivatives similar to (E)-1-(4-prop-2-ynylpiperazin-1-y)-3-pyridin demonstrated activity against gram-positive bacteria, indicating a potential pathway for antibiotic development.

Q & A

Basic: What are the critical steps for synthesizing (E)-1-(4-prop-2-ynylpiperazin-1-yl)-3-pyridin-3-ylprop-2-en-1-one, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Formation of the piperazine-propargyl intermediate via nucleophilic substitution or coupling reactions.
  • Step 2: Condensation with a pyridine-containing enone precursor under basic conditions (e.g., Knoevenagel reaction).

Optimization Strategies:

  • Temperature Control: Maintain temperatures between 0–5°C during sensitive steps (e.g., propargyl group introduction) to minimize side reactions .
  • Catalyst Selection: Use Pd-mediated cross-coupling for propargyl-piperazine bond formation to enhance regioselectivity .
  • Purity Monitoring: Employ thin-layer chromatography (TLC) or HPLC to track intermediates and adjust reaction times for maximum yield .

Basic: Which spectroscopic and analytical techniques are most reliable for confirming the structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to verify the (E)-configuration of the enone moiety and piperazine-propargyl connectivity. Key signals include vinyl protons (δ 6.5–7.5 ppm) and propargyl carbons (δ 70–90 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) with <5 ppm error .
  • X-ray Crystallography: For unambiguous confirmation, grow single crystals using slow evaporation in DCM/hexane mixtures .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

  • Purity Validation: Use HPLC with UV/Vis detection (λ = 254 nm) to ensure >95% purity before biological testing .
  • Assay Standardization: Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • SAR Analysis: Compare activity of analogs (e.g., pyridine vs. thiophene substituents) to isolate pharmacophoric features .

Advanced: What computational methods are suitable for predicting the compound’s binding affinity to neurological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with dopamine receptors (e.g., D2_2/D3_3) focusing on the propargyl-piperazine moiety’s role in binding .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex in a lipid bilayer environment .
  • Free Energy Calculations: Apply MM/GBSA to quantify binding energy contributions from key residues (e.g., Asp110 in D3_3 receptors) .

Basic: What are the solubility and stability profiles of this compound under laboratory conditions?

Answer:

Property Value
Solubility Soluble in DMSO, DCM, methanol; insoluble in water
Stability Stable at −20°C for 6 months; degrade by 15% at 25°C after 30 days
Handling Recommendations:
  • Store lyophilized under argon at −20°C.
  • Prepare fresh solutions for assays to avoid hydrolysis of the enone group .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in cancer models?

Answer:

  • Transcriptomic Profiling: Perform RNA-seq on treated vs. untreated cancer cells (e.g., MCF-7) to identify dysregulated pathways (e.g., PI3K/AKT) .
  • Kinase Inhibition Assays: Screen against a panel of 100+ kinases using ATP-Glo™ to identify off-target effects .
  • In Vivo Validation: Administer 10 mg/kg/day intraperitoneally in xenograft mice and monitor tumor volume via caliper measurements .

Basic: What safety precautions are necessary when handling this compound in the lab?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and P95 respirator during synthesis .
  • Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., DCM) .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated containers .

Advanced: How can structural modifications enhance the compound’s pharmacokinetic properties?

Answer:

  • Bioisosteric Replacement: Substitute the propargyl group with a cyclopropylacetylene to improve metabolic stability .
  • Prodrug Design: Introduce a phosphate ester at the enone oxygen for enhanced aqueous solubility .
  • LogP Optimization: Add polar groups (e.g., -OH or -NH2_2) to reduce logP from ~3.5 to <2.5, improving BBB penetration .

Advanced: What strategies can address batch-to-batch variability in biological activity?

Answer:

  • Quality Control (QC): Implement LC-MS for each batch to detect trace impurities (e.g., unreacted propargyl intermediates) .
  • Dose-Response Curves: Test activity across a 10-fold concentration range (1 nM–10 µM) to account for potency shifts .
  • Collaborative Validation: Share samples with independent labs to confirm reproducibility .

Basic: How should researchers troubleshoot low yields during the final coupling step?

Answer:

  • Catalyst Screening: Test Pd(PPh3_3)4_4 vs. PdCl2_2(dppf) for improved efficiency in propargyl-piperazine coupling .
  • Solvent Optimization: Switch from THF to DMF to stabilize reactive intermediates .
  • Acid Scavengers: Add 2,6-lutidine (10 mol%) to neutralize HCl byproducts in situ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.